

Propiophenone: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propiophenone*

Cat. No.: *B1677668*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **propiophenone**, a key chemical intermediate in the synthesis of various organic compounds and pharmaceuticals. Designed for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, outlines a common synthesis protocol, and illustrates its role in synthetic pathways.

Core Data Summary

Propiophenone, also known as ethyl phenyl ketone, is an aromatic ketone with the chemical formula $C_6H_5COC_2H_5$. It is a colorless liquid with a characteristic sweet odor, and it is miscible with organic solvents but insoluble in water.^[1] The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

The CAS number for **Propiophenone** is 93-55-0.^{[1][2][3][4][5]}

A summary of its key quantitative properties is provided in the table below for easy reference.

Property	Value	Source
CAS Number	93-55-0	[1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₁₀ O	[3] [4]
Molecular Weight	134.18 g/mol	[3]
Melting Point	17-19 °C	[2]
Boiling Point	218 °C	[2]
Density	1.009 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.526	[2]
Flash Point	99 °C (closed cup)	[3]
EC Number	202-257-6	[3] [5]
Beilstein Registry Number	606215	[3]
MDL Number	MFCD00009309	[3]

Synthesis of Propiophenone via Friedel-Crafts Acylation

Propiophenone can be synthesized through various methods, with the Friedel-Crafts acylation of benzene being a prominent laboratory and industrial-scale protocol.[\[1\]](#) This electrophilic aromatic substitution reaction involves the reaction of benzene with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol

Materials:

- Benzene (anhydrous)
- Propanoyl chloride
- Aluminum chloride (anhydrous)

- Dry diethyl ether (or other suitable inert solvent)
- Hydrochloric acid (aqueous solution, e.g., 10%)
- Sodium bicarbonate (aqueous solution, e.g., 5%)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Reflux condenser with a drying tube
- Addition funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Setup:** Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube filled with calcium chloride.
- **Catalyst Suspension:** In the round-bottom flask, suspend anhydrous aluminum chloride in a minimal amount of dry diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0-5 °C.
- **Reagent Addition:** Dissolve propanoyl chloride in dry diethyl ether and add this solution to the addition funnel. Add the propanoyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature below 10 °C.
- **Benzene Addition:** Following the addition of propanoyl chloride, add anhydrous benzene dropwise from the addition funnel to the reaction mixture. Control the rate of addition to

maintain a gentle reflux.

- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until the reaction is complete (monitoring by TLC is recommended).
- **Quenching:** Carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 10% aqueous HCl, water, and 5% aqueous sodium bicarbonate solution to remove any unreacted starting materials and byproducts.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the diethyl ether solvent using a rotary evaporator.
- **Purification:** The resulting crude **propiophenone** can be purified by vacuum distillation to yield the final product.

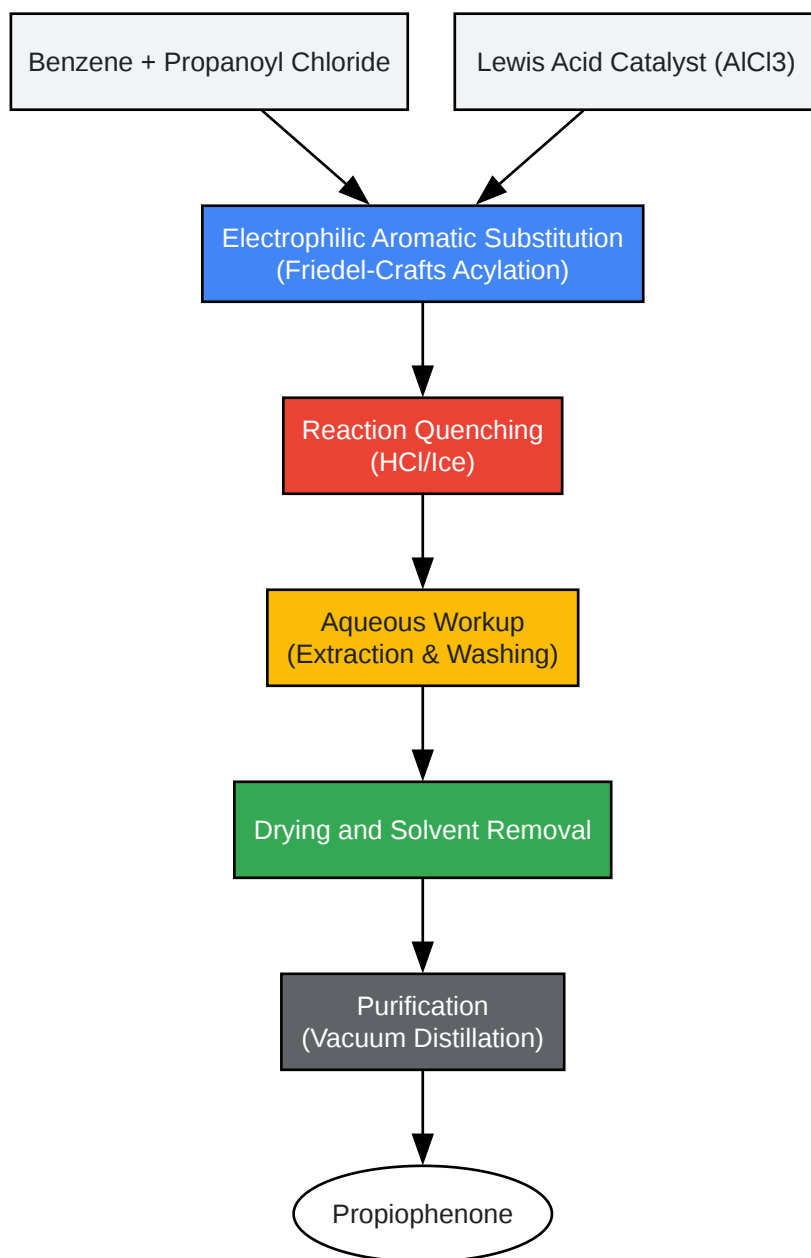
Applications in Pharmaceutical Synthesis

Propiophenone serves as a versatile precursor in the synthesis of a wide range of pharmaceuticals and biologically active compounds.^{[1][4]} Its ketone functional group is amenable to various chemical transformations, including reduction, amination, and condensation reactions, making it a valuable building block in multi-step syntheses.

Propiophenone is a known intermediate in the synthesis of several drugs, including the appetite suppressant phenmetrazine and the analgesic propoxyphene.^[1] The synthesis of these molecules often involves the modification of the ethyl ketone side chain of **propiophenone**.

Synthetic Pathway Visualization

The following diagram illustrates the general workflow for the synthesis of **propiophenone** via the Friedel-Crafts acylation reaction described in the experimental protocol.



[Click to download full resolution via product page](#)

Caption: Workflow for **Propiophenone** Synthesis via Friedel-Crafts Acylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propiophenone - Wikipedia [en.wikipedia.org]
- 2. chemwhat.com [chemwhat.com]
- 3. プロピオフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [Propiophenone: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677668#propiophenone-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com